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Compound of Interest

Compound Name: 8-Methoxy-2-propyl-4-quinolinol

CAS No.: 1070879-91-2

Cat. No.: B3363896

Get Quote

Application Note: Synthesis, Characterization, and Biological Evaluation of 8-Methoxy-2-
propyl-4-quinolinol

Scientific Context & Rationale
The 4-quinolone scaffold is a privileged structure in both medicinal chemistry and microbiology.

While widely recognized as the core pharmacophore for fluoroquinolone antibiotics, 4-

quinolones also serve as critical signaling molecules in the quorum sensing (QS) networks of

Gram-negative bacteria, most notably Pseudomonas aeruginosa[1].

8-Methoxy-2-propyl-4-quinolinol (CAS: 1070879-91-2)[2] is a highly valuable synthetic

intermediate and a structural analog of the native Pseudomonas Quinolone Signal (PQS, 2-

heptyl-3-hydroxy-4-quinolone). The rational design of this molecule leverages two key

structural modifications:

The 2-Propyl Chain: Provides sufficient lipophilicity for cell membrane permeability while

maintaining aqueous solubility for in vitro assays, avoiding the extreme hydrophobicity of the

native heptyl chain.
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The 8-Methoxy Group: Acts as an electron-donating group that modulates the electronic

density of the quinoline core. This substitution alters the pKa of the quinolone nitrogen and

sterically influences the molecule's ability to chelate transition metals (e.g., Fe³⁺), a crucial

mechanism in bacterial signaling pathways.

Mechanistic Pathway: The Conrad-Limpach
Synthesis
To synthesize 8-Methoxy-2-propyl-4-quinolinol with high regioselectivity and yield, we

employ a modified Conrad-Limpach cyclization[3],[4]. This two-step process involves the

condensation of an aniline derivative with a

-keto ester, followed by high-temperature thermal cyclization.
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Fig 1: Conrad-Limpach synthesis of 8-Methoxy-2-propyl-4-quinolinol via enamine

intermediate.

Experimental Protocols: Chemical Synthesis
Step 1: Condensation to Enamine Intermediate
Causality & Design: The formation of the enamine is a reversible condensation. To drive the

reaction to completion, a Dean-Stark apparatus is utilized to continuously remove the water

byproduct, shifting the thermodynamic equilibrium forward. p-Toluenesulfonic acid (p-TsOH) is

added to protonate the ester's carbonyl oxygen, increasing its electrophilicity for nucleophilic

attack by the aniline nitrogen.

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a

reflux condenser.
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Reagents: Add o-anisidine (12.3 g, 100 mmol), ethyl butyrylacetate (15.8 g, 100 mmol), p-

TsOH (0.19 g, 1 mmol), and anhydrous toluene (100 mL).

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 4–6 hours.

Self-Validation: The reaction is deemed complete when the theoretical volume of water (~1.8

mL) has collected in the Dean-Stark trap. Thin-Layer Chromatography (TLC) using 20%

EtOAc/Hexanes will confirm the disappearance of o-anisidine (Rf ~0.6) and the emergence

of a highly UV-active enamine spot (Rf ~0.8).

Workup: Remove the toluene in vacuo to yield the crude enamine as a viscous yellow oil.

Proceed to Step 2 without further purification.

Step 2: Thermal Cyclization
Causality & Design: The intramolecular cyclization requires extreme heat to overcome the

activation energy barrier for the nucleophilic acyl substitution that forms the quinolone ring.

Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen as the solvent due to

its high boiling point (258 °C) and thermal stability[4]. Dropwise addition of the enamine into

pre-heated solvent prevents temperature drops, favoring rapid cyclization over intermolecular

polymerization (tar formation).

Setup: In a 250 mL three-neck flask equipped with an internal thermometer and an addition

funnel, heat 50 mL of Dowtherm A to 250 °C.

Reaction: Dissolve the crude enamine from Step 1 in 10 mL of warm Dowtherm A. Add this

solution dropwise to the 250 °C solvent over 15 minutes.

Observation: Ethanol vapor will vigorously boil off during the addition. Maintain heating for an

additional 15 minutes post-addition.

Workup & Self-Validation: Remove the heat source and allow the mixture to cool to 70 °C.

Slowly add 100 mL of hexanes with vigorous stirring. The target compound will crash out as

an off-white to pale yellow precipitate. Note: If no precipitate forms, the cyclization was

incomplete, indicating the internal temperature dropped below 240 °C during addition.
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Purification: Filter the precipitate under vacuum, wash thoroughly with cold hexanes (3 × 30

mL) to remove residual Dowtherm A, and recrystallize from boiling ethanol.

Data Presentation & Quality Control
Table 1: Optimization of Cyclization Conditions Empirical data demonstrating the necessity of

high-temperature dropwise addition to suppress side reactions.

Solvent
Temperature
(°C)

Addition
Method

Isolated Yield
(%)

Purity (HPLC,
%)

Diphenyl ether 200 Batch 35 78

Diphenyl ether 250 Batch 52 85

Dowtherm A 250 Batch 68 90

Dowtherm A 250 Dropwise 84 >98

Table 2: Physicochemical & Analytical Validation Self-validating analytical markers for 8-
Methoxy-2-propyl-4-quinolinol.

Property Value / Expected Observation

Molecular Formula C₁₃H₁₅NO₂

Molecular Weight 217.26 g/mol

Appearance Off-white to pale yellow crystalline powder

¹H NMR (400 MHz, DMSO-d₆)

δ 11.20 (s, 1H, NH), 7.65 (d, 1H), 7.25 (t, 1H),

7.15 (d, 1H), 6.05 (s, 1H, C3-H), 3.95 (s, 3H,

OCH₃), 2.60 (t, 2H), 1.70 (m, 2H), 0.95 (t, 3H).

(Note: The sharp singlet at 6.05 ppm confirms

ring closure).

ESI-MS (m/z) [M+H]⁺ calculated: 218.11, found: 218.15
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Biological Application: Quorum Sensing Modulation
Assay
Because 4-quinolones regulate virulence factors in P. aeruginosa[1], 8-Methoxy-2-propyl-4-
quinolinol can be evaluated as a QS modulator using a lasB'-lacZ reporter strain assay.
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Fig 2: High-throughput screening workflow for P. aeruginosa quorum sensing modulation.

Protocol:

Inoculation: Grow P. aeruginosa PAO1 harboring a lasB'-lacZ fusion plasmid overnight in LB

broth. Dilute the culture to an OD₆₀₀ of 0.05 in fresh LB.

Compound Treatment: Dispense 198 µL of the bacterial suspension into a 96-well plate. Add

2 µL of 8-Methoxy-2-propyl-4-quinolinol (serially diluted in DMSO) to achieve final

concentrations ranging from 1 µM to 100 µM.

Incubation: Incubate the plate at 37 °C with shaking (200 rpm) for 18 hours.
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Readout: Lyse the cells using a standard buffer (e.g., Z-buffer with SDS/chloroform) and add

o-nitrophenyl-

-D-galactopyranoside (ONPG). Measure absorbance at 420 nm to quantify

-galactosidase activity.

Self-Validation: The assay's reliability is validated by calculating the Z'-factor. A Z'-factor > 0.5

indicates a robust assay. The negative control (1% DMSO vehicle) establishes the baseline,

while a positive control (synthetic PQS) must yield a signal-to-background ratio of at least

10:1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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